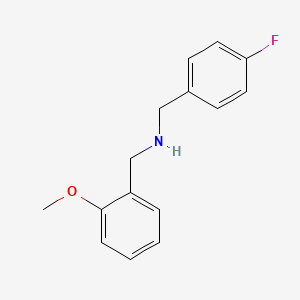

(4-Fluorobenzyl)(2-methoxybenzyl)amine

Description

Significance of Benzylamine (B48309) Scaffold in Organic and Medicinal Chemistry

The benzylamine scaffold is considered a "privileged" structure in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them fertile ground for drug discovery. eurekaselect.comnih.gov Benzylamine derivatives are found in a wide range of pharmaceuticals, including agents for treating motion sickness, bacterial infections, and cardiovascular diseases. openmedicinalchemistryjournal.comwikipedia.org Their utility stems from the combination of an aromatic ring, which can engage in various non-covalent interactions with biological receptors, and a flexible amine linker. ontosight.ainih.gov This structural arrangement makes them valuable building blocks for creating complex molecules with specific biological activities. chemicalbook.comdrugbank.com

Rationale for Fluorine and Methoxy (B1213986) Substitutions in Benzylamine Derivatives

The selection of fluorine and methoxy groups as substituents on the benzylamine framework is a deliberate strategy employed by medicinal chemists to modulate a molecule's properties. These substitutions can profoundly influence a compound's electronic character, conformation, and pharmacokinetic profile. tandfonline.comnih.gov

The incorporation of a fluorine atom onto an aromatic ring introduces significant electronic changes. As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can alter the electron distribution across the molecule. tandfonline.com This has several important consequences:

Modulation of pKa: Fluorine substitution can lower the basicity (pKa) of nearby amine groups, which can improve a drug's bioavailability by enhancing its ability to permeate cellular membranes. tandfonline.comresearchgate.net

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a carbon-hydrogen (C-H) bond with a C-F bond at a site susceptible to metabolic oxidation can block this process, thereby increasing the metabolic stability and half-life of a drug. researchgate.netnih.gov

Binding Affinity: The polarized C-F bond can engage in favorable interactions with protein targets, including dipole-dipole interactions and hydrogen bonds, potentially increasing the binding affinity and potency of a ligand. tandfonline.comnih.gov

The methoxy group (-OCH₃) is another prevalent substituent in drug design, valued for its unique stereoelectronic properties. nih.gov It is often found in natural products and has been incorporated into many synthetic drugs to optimize their performance. nih.govresearchgate.net

Hydrogen Bond Acceptor: The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions within a protein's binding pocket. tandfonline.com

Conformational Control: The methoxy group can influence the preferred conformation of a molecule due to its size and rotational properties, which can be critical for achieving the optimal orientation for binding to a biological target.

Physicochemical Properties: Aromatic methoxy groups have a minimal impact on lipophilicity and add very little to the polar surface area, which is beneficial for maintaining good membrane permeability. tandfonline.comdrughunter.com

Lipophilicity, often measured as logP or logD, is a critical parameter in drug design that affects a compound's absorption, distribution, metabolism, and excretion (ADME). Both fluorine and methoxy substituents are used to fine-tune this property.

| Substituent | Key Property | Impact on Molecular Properties | Relevance in Drug Design |

|---|---|---|---|

| Fluorine (-F) | High Electronegativity | Strong electron-withdrawal, alters pKa. tandfonline.com | Improves bioavailability, tunes receptor binding. researchgate.net |

| Fluorine (-F) | Strong C-F Bond | Increases metabolic stability by blocking oxidation. nih.gov | Prolongs drug half-life. |

| Methoxy (-OCH₃) | Hydrogen Bond Acceptor | Forms H-bonds with biological targets. tandfonline.com | Enhances binding affinity and selectivity. researchgate.net |

| Methoxy (-OCH₃) | Low Lipophilicity Impact | Minimal change to logP on aromatic rings. tandfonline.com | Optimizes ADME properties. nih.gov |

Overview of Academic Research on (4-Fluorobenzyl)(2-methoxybenzyl)amine and Related Structural Motifs

While specific academic publications focusing exclusively on this compound are not prominent in the literature, extensive research has been conducted on structurally related substituted benzylamines. This body of work provides valuable insights into the potential applications and synthesis of such compounds.

Research on substituted benzylamines often involves their synthesis and evaluation as inhibitors of specific enzymes or as ligands for receptors. For instance, various aryl benzylamines have been designed and synthesized as potent and selective inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3, which is a target for prostate cancer therapy. nih.gov Similarly, benzylamine derivatives have been investigated for their antimycobacterial properties and as potential anticancer agents. openmedicinalchemistryjournal.comresearchgate.net

The synthesis of asymmetrically substituted secondary amines like this compound can be achieved through methods such as reductive amination of the corresponding aldehydes and primary amines. rsc.org Other synthetic strategies include directed lithiation of substituted benzylamines followed by reaction with electrophiles. researchgate.net

Furthermore, compounds containing both 4-fluorobenzyl and methoxybenzyl moieties have been synthesized for applications in medical imaging. For example, a complex molecule incorporating a 4-[¹⁸F]Fluorobenzyl group and a 3-methoxybenzyl group was prepared as a potential radioligand for Positron Emission Tomography (PET) scanning. researchgate.net This highlights the utility of these specific substituted benzyl (B1604629) motifs in creating sophisticated molecular probes for biological investigation.

| Compound Class | Research Focus | Potential Application | Reference |

|---|---|---|---|

| Aryl Benzylamines | Enzyme Inhibition | Prostate Cancer Therapy | nih.gov |

| Bis-hydroxyquinoline substituted benzylamines | Cytotoxic Activity | Anticancer Agents | researchgate.net |

| N-Benzyl-2-phenylpyrimidin-4-amines | Deubiquitinase Inhibition | Anticancer Agents | acs.org |

| [¹⁸F]Fluorobenzyl-methoxybenzyl derivatives | Radioligand Synthesis | PET Imaging | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c1-18-15-5-3-2-4-13(15)11-17-10-12-6-8-14(16)9-7-12/h2-9,17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVJBOANWORKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354617 | |

| Record name | 1-(4-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499997-38-5 | |

| Record name | 1-(4-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Fluorobenzyl 2 Methoxybenzyl Amine and Its Derivatives

Direct Synthesis Approaches to (4-Fluorobenzyl)(2-methoxybenzyl)amine

Direct methods for the synthesis of this compound involve the formation of the central nitrogen-carbon bond in a single key step, starting from readily available aldehydes, amines, or halides.

Reductive Amination Protocols (e.g., involving 4-fluorobenzaldehyde and 2-methoxybenzylamine, or vice versa)

Reductive amination is a powerful and widely used method for the formation of C-N bonds. This one-pot reaction involves the initial formation of an imine from a primary amine and a carbonyl compound, which is then reduced in situ to the corresponding secondary amine. The synthesis of this compound can be achieved via two symmetrical pathways: the reaction of 4-fluorobenzaldehyde with 2-methoxybenzylamine, or the reaction of 2-methoxybenzaldehyde with 4-fluorobenzylamine (B26447).

A variety of reducing agents are employed for this transformation, with the choice depending on the substrate and desired reaction conditions. Common reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is typically performed in a protic solvent like methanol or ethanol.

| Reactant A | Reactant B | Typical Reducing Agents | Common Solvents |

|---|---|---|---|

| 4-Fluorobenzaldehyde | 2-Methoxybenzylamine | NaBH₄, NaBH₃CN, NaBH(OAc)₃, Catalytic Hydrogenation (H₂/Pd-C) | Methanol, Ethanol, Dichloromethane, Tetrahydrofuran |

| 2-Methoxybenzaldehyde | 4-Fluorobenzylamine |

N-Alkylation Strategies (e.g., using 4-fluorobenzyl halide and 2-methoxybenzylamine, or vice versa)

N-alkylation offers another direct route to secondary amines through the reaction of a primary amine with an alkyl halide. For the synthesis of this compound, this involves reacting 4-fluorobenzylamine with a 2-methoxybenzyl halide (e.g., chloride or bromide) or, conversely, 2-methoxybenzylamine with a 4-fluorobenzyl halide.

A significant challenge in N-alkylation is preventing over-alkylation, which leads to the formation of tertiary amines. To achieve selective mono-N-alkylation, specific reaction conditions are necessary. A highly effective method utilizes cesium carbonate (Cs₂CO₃) as a base in an anhydrous solvent like N,N-dimethylformamide (DMF). The use of a stoichiometric amount of the base and a slight excess of the primary amine helps to suppress the undesired dialkylation product.

| Amine | Alkyl Halide | Promoting Base | Typical Solvent |

|---|---|---|---|

| 4-Fluorobenzylamine | 2-Methoxybenzyl chloride/bromide | Cesium Carbonate (Cs₂CO₃) | Anhydrous N,N-Dimethylformamide (DMF) |

| 2-Methoxybenzylamine | 4-Fluorobenzyl chloride/bromide |

Palladium-Catalyzed Coupling Reactions for Amine Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of carbon-nitrogen bonds. While traditionally used for forming aryl amines from aryl halides, this methodology can be adapted for the synthesis of benzylamines. The reaction typically involves the coupling of a benzyl (B1604629) halide with a primary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

This approach offers a broad substrate scope and functional group tolerance. The choice of ligand is critical for the reaction's success, with sterically hindered biaryl phosphines often providing the best results. The catalytic cycle involves oxidative addition of the benzyl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the secondary amine product and regenerate the catalyst.

Synthesis of Key Precursors and Building Blocks

The successful synthesis of the target molecule relies on the availability of high-quality starting materials. This section focuses on the preparation of a key precursor, 4-fluorobenzylamine.

Synthesis of (4-Fluorophenyl)methanamine (4-Fluorobenzylamine)

4-Fluorobenzylamine is a vital building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Several methods exist for its preparation, with the reduction of 4-fluorobenzonitrile being one of the most common and efficient.

While sodium borohydride (NaBH₄) is a mild reducing agent that is typically unreactive towards nitriles, its reducing potential can be significantly enhanced by the addition of transition metal salts. This combination provides a powerful system for the reduction of nitriles to primary amines under mild conditions.

Systems such as nickel(II) chloride (NiCl₂) or cobalt(II) chloride (CoCl₂) in combination with NaBH₄ are highly effective for the reduction of 4-fluorobenzonitrile to 4-fluorobenzylamine. The reaction is believed to proceed through the in situ formation of metal borides, which act as the active catalytic species. mdma.chmdma.ch This method is often preferred over harsher reducing agents like lithium aluminum hydride (LiAlH₄) due to its operational simplicity and milder reaction conditions. The reaction is typically performed in a protic solvent such as methanol or ethanol at room temperature. mdma.chresearchgate.net

| Substrate | Transition Metal Salt (Catalyst) | Reducing Agent | Typical Solvent | Temperature |

|---|---|---|---|---|

| 4-Fluorobenzonitrile | Nickel(II) chloride (NiCl₂) | Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Aqueous THF | 0 °C to Room Temperature |

| Cobalt(II) chloride (CoCl₂) |

Automated Synthesis Approaches (e.g., Borohydride Exchange Resin-mediated reduction)

Automated synthesis provides a streamlined and efficient method for producing key intermediates. One notable example is the synthesis of 4-[18F]fluorobenzylamine, a critical building block. This process can be automated using a remotely-controlled synthesis unit. nih.gov The method relies on the Ni(II)-mediated borohydride exchange resin (BER) reduction of 4-[18F]fluorobenzonitrile. nih.gov

This automated approach offers significant advantages, including high radiochemical yield, typically exceeding 80% (decay-corrected), within a relatively short synthesis time of about 60 minutes. nih.gov For instance, starting with 10 GBq of cyclotron-produced n.c.a. [18F]fluoride, approximately 7.4 GBq of 4-[18F]fluorobenzylamine can be obtained with a high radiochemical purity of over 95%. nih.gov The use of borohydride exchange resin is a viable option for automated syntheses, overcoming the challenges associated with handling strong reducing agents like LiAlH4 in automated units. nih.govnih.gov

Radiosynthetic Routes for 4-[18F]Fluorobenzylamine

The radiosynthesis of 4-[18F]fluorobenzylamine ([18F]FBA) is a crucial step in the development of positron emission tomography (PET) radiotracers. nih.gov Fluorine-18 (B77423) is a commonly used radioisotope in PET due to its favorable physical and nuclear characteristics. nih.govacs.org

A prevalent method for synthesizing [18F]FBA involves a three-step approach: radiofluorination, nitrile reduction, and subsequent purification. researchgate.net The initial radiofluorination is performed on a suitable precursor, such as 2-fluoro-4-nitrobenzonitrile, achieving high conversion rates. researchgate.net This is followed by the reduction of the nitrile group to an amine. A novel and efficient method for this reduction is the transition metal-assisted sodium borohydride reduction of 4-[18F]fluorobenzonitrile. nih.gov This technique can be adapted for automation using borohydride exchange resin. nih.gov

The entire radiosynthesis, including HPLC purification and formulation, can be completed within approximately 95 minutes, yielding the ready-to-inject radiolabeled compound. researchgate.net This efficient synthesis is vital for producing PET tracers with high specific activity, which is essential for sensitive in vivo imaging. johnshopkins.edu

Synthesis of (2-Methoxyphenyl)methanamine (2-Methoxybenzylamine)

Reductions of 2-Methoxybenzonitrile

The reduction of 2-methoxybenzonitrile to 2-methoxybenzylamine is a common synthetic transformation. Various reducing agents can be employed for this purpose. For instance, a method for synthesizing 2-methoxy-4-cyanobenzaldehyde involves the dehydration of an amide to form the nitrile, which can then be further modified. google.com While this specific patent focuses on a different final product, the initial steps of forming a benzonitrile are relevant. Another study describes the synthesis of 2-methoxybenzonitrile from 1-(2-methoxyphenyl)ethanol using a manganese oxide catalyst. researchgate.net

Reductions of 2-Methoxybenzaldehyde

An alternative route to 2-methoxybenzylamine involves the reductive amination of 2-methoxybenzaldehyde. This aldehyde is a commercially available starting material. sigmaaldrich.comwikipedia.org The reduction of 2-hydroxy-5-methoxybenzaldehyde with sodium borohydride in ethanol to produce the corresponding benzyl alcohol has been documented, and similar conditions can be adapted for the reductive amination of 2-methoxybenzaldehyde. wikipedia.org

Preparation of Relevant Benzyl Halides and Carbonyl Compounds

The synthesis of this compound often requires the preparation of reactive intermediates such as benzyl halides and carbonyl compounds.

A convenient method for preparing 4-[18F]fluorobenzyl halides from no-carrier-added [18F]fluoride has been developed. nih.gov This automated process starts with the synthesis of 4-[18F]fluorobenzaldehyde, which is then reduced to 4-[18F]fluorobenzyl alcohol. nih.gov The alcohol is subsequently converted to the corresponding halide. nih.gov For instance, the conversion to 4-[18F]fluorobenzyl bromide can be achieved in high yields using reagents like Ph3PBr2. nih.gov

Similarly, 4-methoxybenzyl halides are important reagents. 4-methoxybenzyl bromide can be synthesized from 4-methoxybenzyl alcohol using phosphorus tribromide. researchgate.net 4-methoxybenzyl iodide can be prepared from the bromide by reaction with sodium iodide. researchgate.net

Derivatization Strategies for the this compound Scaffold

Derivatization of the this compound scaffold is essential for various applications, particularly in analytical chemistry and bioanalysis. Chemical derivatization can be used to stabilize reactive molecules and improve their detection in analytical methods like high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS). nih.gov

For instance, a method was developed for the determination of the reactive molecule 4-fluorobenzyl chloride in human plasma. nih.gov To stabilize this compound, it was derivatized with 4-dimethylaminopyridine (DMAP) to form a stable quaternary amine salt. nih.gov This derivatization not only stabilized the analyte but also enhanced its sensitivity in electrospray mass spectrometry. nih.gov

Synthesis of Amide and Carboxamide Derivatives

The conversion of the secondary amine, this compound, into its corresponding amide and carboxamide derivatives is a fundamental transformation in medicinal and synthetic chemistry. This is typically achieved through acylation reactions with various acylating agents.

A common method involves the reaction of the parent amine with an acid chloride or anhydride in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride or carboxylic acid byproduct. For instance, reacting this compound with acetyl chloride would yield N-(4-Fluorobenzyl)-N-(2-methoxybenzyl)acetamide.

Alternatively, coupling reactions with carboxylic acids are widely employed, often utilizing carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond and suppress side reactions. nih.gov This method is particularly useful for synthesizing a diverse library of amide derivatives from various carboxylic acids.

A study on the synthesis of fatty acid amides demonstrated the successful use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts for the amidation of 4-methoxybenzylamine. nih.gov This approach can be extrapolated for the synthesis of N-(4-Fluorobenzyl)-N-(2-methoxybenzyl) amides derived from fatty acids. The reaction proceeds by activating the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

| Acylating Agent | Coupling Reagent/Catalyst | Derivative Class | Reference |

| Acid Chlorides (e.g., Acetyl chloride) | Base (e.g., Triethylamine) | N-Acylamines | General Knowledge |

| Carboxylic Acids | EDAC/HOBt | Carboxamides | nih.gov |

| Fatty Acids | DCC/DMAP | Fatty Acid Amides | nih.gov |

| Isocyanates | None (Direct reaction) | Hydrazine-1-carboxamides | nih.gov |

In the synthesis of N-alkyl hydrazine-1-carboxamides, isocyanates are reacted directly with a hydrazide. nih.gov A similar principle can be applied where an appropriately substituted isocyanate reacts with this compound to form urea derivatives, a subclass of carboxamides.

Formation of Schiff Bases and Imines

While this compound is a secondary amine and thus cannot directly form a Schiff base (which requires a primary amine), its precursor primary amines, 4-fluorobenzylamine and 2-methoxybenzylamine, are key starting materials for imine synthesis. Schiff bases, characterized by the -C=N- functional group, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. jetir.orgderpharmachemica.com

The synthesis generally involves refluxing equimolar amounts of the primary amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration. jetir.orgderpharmachemica.com For example, the reaction of 4-fluorobenzylamine with a substituted benzaldehyde would yield the corresponding N-(4-fluorobenzylidene)aniline derivative. The formation of the imine is confirmed by spectroscopic methods, noting the disappearance of the aldehyde proton signal and the appearance of a characteristic imine proton signal in the ¹H NMR spectrum. jetir.org

The resulting imines are valuable intermediates. For instance, the target secondary amine, this compound, can be synthesized via the reductive amination of 2-methoxybenzaldehyde with 4-fluorobenzylamine. This two-step, one-pot process first involves the formation of the Schiff base intermediate, N-(2-methoxybenzylidene)-4-fluorobenzylamine, which is then reduced in situ using a reducing agent like sodium borohydride (NaBH₄) or through catalytic hydrogenation.

| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Catalyst | Product Type | Reference |

| 4-Fluorobenzylamine | 2-Methoxybenzaldehyde | Acetic Acid | Schiff Base (Imine) | jetir.orgderpharmachemica.com |

| 2-Methoxybenzylamine | 4-Fluorobenzaldehyde | Acetic Acid | Schiff Base (Imine) | jetir.orgderpharmachemica.com |

| Primary Amine | Aldehyde/Ketone | None/Acid | General Schiff Base | derpharmachemica.com |

This reductive amination strategy is a cornerstone of amine synthesis due to its versatility and the wide availability of starting aldehydes and amines. google.com

Preparation of Thiourea Analogues

Thiourea derivatives of this compound can be synthesized by reacting the amine with an appropriate isothiocyanate. This reaction is generally straightforward and proceeds by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

The synthesis of N,N'-disubstituted thioureas often starts from a primary amine and an isothiocyanate. However, for a trisubstituted thiourea incorporating the this compound scaffold, the reaction would involve this secondary amine and an isothiocyanate, such as phenyl isothiocyanate, to yield 1-(4-Fluorobenzyl)-1-(2-methoxybenzyl)-3-phenylthiourea. These reactions are typically carried out in a polar aprotic solvent like acetonitrile or acetone at room temperature or with gentle heating.

A common synthetic route to prepare the requisite isothiocyanate involves treating an acid chloride with potassium thiocyanate (KSCN). uobaghdad.edu.iq For example, 4-methoxybenzoyl isothiocyanate can be prepared from 4-methoxybenzoyl chloride and KSCN, which can then be reacted with various amines to produce thiourea derivatives. uobaghdad.edu.iq Similarly, reacting this compound with a generated benzoyl isothiocyanate would lead to N-acyl thiourea derivatives.

Another versatile method for synthesizing unsymmetrical thioureas involves the reaction of amines with dithiocarbamates, which can be prepared in situ from carbon disulfide (CS₂) and a primary amine. mdpi.com

| Amine Component | Isothiocyanate/Thiourea Source | Solvent | Product | Reference |

| This compound | Phenyl isothiocyanate | Acetonitrile | 1-(4-Fluorobenzyl)-1-(2-methoxybenzyl)-3-phenylthiourea | mdpi.com |

| Various Amines | 4-Methoxybenzoyl isothiocyanate | Acetone | N-Acyl Thiourea Derivatives | uobaghdad.edu.iq |

| Primary/Secondary Amines | Dithiocarbamates (from CS₂) | Solvent-free | Unsymmetrical Thioureas | mdpi.com |

Incorporation into Heterocyclic Systems (e.g., Pyrimidine, Oxazole)

The this compound moiety can be incorporated into various heterocyclic systems, which are prevalent scaffolds in pharmacologically active compounds.

Pyrimidine Derivatives: Pyrimidines are six-membered aromatic rings containing two nitrogen atoms. gsconlinepress.com A common synthetic strategy is the condensation reaction between a compound containing an amine or amidine group and a 1,3-dicarbonyl compound or its equivalent. gsconlinepress.comgrowingscience.com To incorporate the target amine, it could be used as a nucleophile to substitute a leaving group (e.g., a halogen) on a pre-formed pyrimidine ring. For example, reacting 2,4-dichloropyrimidine with this compound, potentially in the presence of a base like potassium carbonate in a solvent such as DMF, could lead to the formation of 2-chloro-4-[(4-fluorobenzyl)(2-methoxybenzyl)amino]pyrimidine. scirp.org

Oxazole Derivatives: Oxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. Several synthetic routes to oxazoles utilize benzylamines as starting materials. scilit.com One efficient method involves the reaction of benzylamines with α-bromo ketones under visible-light photocatalysis to produce substituted oxazoles. organic-chemistry.org Another approach is the iodine/TBHP-mediated oxidative cascade cyclization of a vinyl azide and a benzylamine (B48309) to construct 2,5-disubstituted oxazoles. acs.org While these methods typically use primary benzylamines, derivatization of the initial product could incorporate the full this compound structure. For example, a primary benzylamine could be used to form the oxazole ring, followed by N-alkylation to introduce the second benzyl group.

| Heterocycle | Synthetic Strategy | Key Reactants | Reference |

| Pyrimidine | Nucleophilic Aromatic Substitution | Halogenated Pyrimidine, Amine | growingscience.comscirp.org |

| Pyrimidine | Multi-component Condensation | Aldehyde, Malononitrile, Benzamidine | growingscience.com |

| Oxazole | Photocatalytic Cyclization | α-Bromo Ketone, Benzylamine | organic-chemistry.org |

| Oxazole | Oxidative Cascade Cyclization | Vinyl Azide, Benzylamine | acs.org |

Solid-Phase Synthetic Methodologies for Libraries

Solid-phase organic synthesis (SPOS) is a powerful tool for the generation of large combinatorial libraries of compounds for high-throughput screening. This methodology involves attaching a starting material to a solid support (resin) and performing a series of reactions, with purification achieved by simple filtration and washing of the resin. dtu.dk

A solid-phase synthesis of a library of this compound derivatives could be designed. For example, a 4-formyl-3,5-dimethoxyphenoxy (BAL) linker attached to a resin can be used. mdpi.com The synthesis could start by the reductive amination of the resin-bound aldehyde with 2-methoxybenzylamine. The resulting secondary amine on the resin could then be alkylated with 4-fluorobenzyl bromide. Subsequent reactions, such as acylation of the amine (if a different synthetic route is chosen where the amine is generated last) or modification of the aromatic rings, could be performed. Finally, the desired products are cleaved from the resin, typically using an acid like trifluoroacetic acid (TFA).

This approach allows for diversification at multiple points. Different aldehydes, primary amines, and alkylating agents can be used in a combinatorial fashion to rapidly generate a large number of distinct analogues. mdpi.com

| Step | Reagents/Conditions | Purpose | Reference |

| 1. Resin Functionalization | BAL Linker, MBHA Resin | Prepare aldehyde-functionalized solid support | mdpi.com |

| 2. Reductive Amination | 2-Methoxybenzylamine, NaBH(OAc)₃ | Attach first amine to resin | mdpi.com |

| 3. N-Alkylation | 4-Fluorobenzyl bromide, Base (e.g., DIEA) | Introduce the second benzyl group | mdpi.com |

| 4. Cleavage | Trifluoroacetic Acid (TFA) | Release final product from resin | dtu.dkmdpi.com |

Catalytic Systems and Green Chemistry Approaches in Benzylamine Synthesis

The synthesis of benzylamines, including this compound, is increasingly guided by the principles of green chemistry, which emphasizes atom economy, waste reduction, and the use of environmentally benign catalysts.

A highly attractive green approach is the direct N-alkylation of amines with alcohols via the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govresearchgate.net This process, typically catalyzed by transition metals, involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with an amine to form an imine. The imine is subsequently reduced by the hydrogen equivalents "borrowed" from the alcohol, regenerating the catalyst and producing water as the only byproduct. nih.gov For the synthesis of this compound, this could involve reacting 4-fluorobenzylamine with 2-methoxybenzyl alcohol using a suitable catalyst.

Various catalytic systems have been developed for this transformation. Commercially available heterogeneous nickel catalysts, such as Raney Ni and Ni/Al₂O₃-SiO₂, have proven effective for the synthesis of primary benzylamines from benzyl alcohols and ammonia sources. researchgate.netacs.org These systems are advantageous due to the low cost and abundance of nickel. However, controlling overalkylation to selectively produce secondary or tertiary amines can be challenging. acs.org

Other catalytic systems include those based on copper and gold. For instance, the continuous synthesis of benzylamine from benzyl alcohol and ammonia has been demonstrated over Cu/SiO₂ and Au/TiO₂ catalysts. researchgate.nethw.ac.uk The addition of gold was found to switch the selectivity away from byproducts like benzonitrile and dibenzylamine (B1670424), promoting the formation of the desired primary amine. hw.ac.uk These principles can be extended to the synthesis of more complex secondary amines.

| Catalytic Approach | Catalyst System | Key Reactants | Advantages | Reference |

| Borrowing Hydrogen | Heterogeneous Ni (e.g., Raney Ni) | Amine, Alcohol | Atom-economic, water as byproduct | nih.govresearchgate.netacs.org |

| Tandem Dehydrogenation/Amination | Cu/SiO₂ + Au/TiO₂ | Alcohol, Ammonia | Continuous process, high selectivity | researchgate.nethw.ac.uk |

| Reductive Amination | Pd/C, Pt/C | Aldehyde/Ketone, Amine, H₂ | High yields, well-established | google.com |

| Reduction of Nitriles | Ra-Ni, H₂ | Benzonitrile | Direct route to primary amines | google.com |

These catalytic and green chemistry approaches offer more sustainable and efficient alternatives to classical stoichiometric methods for the synthesis of this compound and related compounds.

Structure Activity Relationship Sar Investigations of Substituted Benzylamines

Electronic Effects of Substituents on Biological Interactions

The electronic landscape of a molecule plays a pivotal role in its biological function, influencing everything from pKa to the ability to form specific intermolecular interactions like hydrogen bonds and electrostatic interactions. In substituted benzylamines, the nature and position of substituents on the aromatic rings can dramatically alter the electron distribution, thereby modulating their activity.

Influence of Fluorine Atom Position and Electronic Character

The introduction of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. tandfonline.com Fluorine is the most electronegative element, and its presence on a phenyl ring has a profound electron-withdrawing effect, which can alter the acidity or basicity of nearby functional groups. tandfonline.comlibretexts.org This can be particularly important for the amine group in benzylamines, as its ionization state is critical for interaction with biological targets.

The position of the fluorine atom on the benzyl (B1604629) ring is a key determinant of its electronic influence. In the case of (4-Fluorobenzyl)(2-methoxybenzyl)amine, the fluorine is in the para position. A fluorine atom at the C-6 position of quinolone antibacterials, for instance, has been shown to improve gyrase-complex binding by 2- to 17-fold in various bacterial species. tandfonline.com This enhancement in activity is attributed to both increased binding affinity and improved cell penetration due to increased lipophilicity. tandfonline.com The strong electron-withdrawing nature of fluorine can also stabilize the C-F bond, making the compound more resistant to metabolic degradation. tandfonline.com Furthermore, the highly polarized C-F bond can participate in favorable dipole-dipole or hydrogen bond interactions with the target protein, potentially increasing binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis with Electronic Parameters (e.g., Hammett σ constants)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. spu.edu.sy One of the earliest and most successful QSAR approaches is the Hansch analysis, which often incorporates electronic parameters like the Hammett substituent constant (σ). jpbs-online.comsilae.itlkouniv.ac.in

The Hammett equation, log(K/K₀) = ρσ, relates the equilibrium or rate constant of a reaction for a substituted aromatic compound to that of the unsubstituted parent compound. libretexts.org In this equation, ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects, and σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. libretexts.orgspu.edu.sy A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. silae.it These constants are determined experimentally, typically from the dissociation of substituted benzoic acids in water. libretexts.orgspu.edu.sy

For this compound, the electronic contributions of the 4-fluoro and 2-methoxy substituents can be estimated using their respective Hammett σ constants. This allows for a quantitative prediction of how these substituents might influence the compound's interaction with a biological target. For example, a positive ρ value for a particular biological interaction would suggest that electron-withdrawing substituents enhance activity, while a negative ρ value would indicate that electron-donating groups are favorable. lkouniv.ac.in

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| Fluorine | para (σp) | +0.06 | Weakly Electron-Withdrawing |

| Methoxy (B1213986) | ortho (σo) | -0.39 | Electron-Donating |

| Methoxy | para (σp) | -0.27 | Electron-Donating |

Note: The Hammett constant for an ortho substituent (σo) is often less reliable due to the inclusion of steric effects.

Steric and Hydrophobic Contributions to Ligand-Target Binding

Beyond electronic effects, the size, shape, and lipophilicity of a molecule are critical determinants of its biological activity. These properties govern how well a ligand can physically fit into a binding site and the strength of the non-covalent interactions that stabilize the ligand-target complex.

Impact of Van der Waals Volume on Binding Affinity

For a ligand to bind effectively, it must have a shape and size that are complementary to its binding site. A substituent that is too large may cause steric hindrance, preventing the ligand from adopting the optimal binding conformation. Conversely, a substituent that is too small may not be able to make sufficient van der Waals contacts to contribute meaningfully to the binding affinity. In some cases, increasing the van der Waals volume of a substituent can lead to improved binding by filling a hydrophobic pocket in the target protein. For certain benzylamine (B48309) derivatives, it has been observed that van der Waals contacts in specific regions of the binding site are important for potency. nih.gov

| Substituent | Van der Waals Volume (ų) |

| Hydrogen | 1.20 |

| Fluorine | 1.47 |

| Methoxy | ~30.5 |

| Methyl | ~21.5 |

Note: Van der Waals volumes are approximate and can be calculated using various methods. nih.govresearchgate.net

Role of Lipophilicity (log P, π constants) in Biological Interactions

Lipophilicity, often described as a molecule's "fat-loving" character, is a crucial physicochemical property in drug design. researchgate.net It influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to the target. researchgate.netnih.gov The most common measure of lipophilicity is the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water). researchgate.net For convenience, the logarithm of this value, log P, is usually used.

| Substituent | Position | Hansch-Fujita π Constant | Lipophilicity Contribution |

| Fluorine | para | +0.14 | Increases Lipophilicity |

| Methoxy | ortho | -0.02 | Slightly Decreases Lipophilicity |

| Methoxy | para | -0.02 | Slightly Decreases Lipophilicity |

Positional Isomerism and Modulatory Effects on Pharmacological Activity

Positional isomerism, which concerns the specific placement of substituents on the aromatic rings, is a critical factor in determining the pharmacological activity of benzylamine derivatives. The relative positions—ortho (1,2), meta (1,3), and para (1,4)—of a substituent in relation to the benzylamine core can lead to significant differences in biological outcomes. These differences arise from the distinct ways each isomer interacts with the topographically complex surface of a biological target.

Differential Effects of Ortho, Meta, and Para Substitution

The location of a substituent on the benzyl ring profoundly influences the molecule's electronic and steric profile, thereby modulating its pharmacological activity. The distinction between ortho, meta, and para isomers is fundamental to SAR studies. Generally, electron-donating groups, such as methoxy and alkyl groups, are considered activating and tend to direct interactions to the ortho and para positions. chemistrysteps.comleah4sci.com Conversely, electron-withdrawing groups are deactivating and direct interactions towards the meta position. chemistrysteps.comleah4sci.com

This principle has tangible effects on biological activity. For example, in a series of aryl benzylamine inhibitors of the enzyme 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), moving an N-acetamide substituent around the central aromatic ring was a key strategy to establish a clear SAR. nih.gov It was hypothesized that migrating the substituent from the ortho position to the meta or para positions would alter the molecule's alignment within the enzyme's active site, thereby affecting its inhibitory potency. nih.gov

Similarly, studies on para-substituted benzylamine analogues as substrates for human liver monoamine oxidase A (MAO A) revealed a strong correlation between the rate of reaction and the electron-withdrawing properties of the para-substituent. acs.org This suggests that electronic effects, dictated by the substituent's nature and position, are critical for enzymatic processing. Research on the nucleophilic substitution reactions of benzylamines also shows that electron-donating groups (like methoxy) increase the reaction rate, while electron-withdrawing groups (like nitro) decrease it, further highlighting the impact of substituent electronics based on their position. researchgate.net

| Target | Substituent | Isomer Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 17β-HSD3 | N-acetamide | Ortho (2-position) | Established as the lead compound for SAR studies. | nih.gov |

| 17β-HSD3 | N-acetamide | Meta (3-position) | Synthesized to evaluate if migration improves alignment and activity. | nih.gov |

| 17β-HSD3 | N-acetamide | Para (4-position) | Synthesized to evaluate if migration improves alignment and activity. | nih.gov |

| MAO A | Various (NO₂, CF₃, etc.) | Para | Strong correlation between electron-withdrawing properties and reaction rate. | acs.org |

Specificity of Substituted Benzylamines Towards Enzyme Subsites

The differential effects of positional isomers are ultimately explained by their specific interactions with the subsites of an enzyme's active site or a receptor's binding pocket. The active site is not a uniform surface but a complex three-dimensional space with distinct regions (subsites) that have specific properties (e.g., hydrophobic, hydrophilic, charged). The correct positioning of a molecule's functional groups to complement these subsites is essential for potent binding and activity.

For instance, in the development of inhibitors for 17β-HSD3, docking studies using a homology model of the enzyme were crucial for rationalizing SAR findings. nih.gov These studies showed that the benzylamine template has a large amount of space around its central aromatic ring, offering scope for interactions with the enzyme's cofactor. nih.gov However, certain substitutions can lead to steric clashes, resulting in a loss of activity. nih.gov The placement of a substituent at the ortho, meta, or para position determines whether it can form favorable interactions, such as hydrogen bonds with key residues or van der Waals contacts within a hydrophobic pocket, or if it will cause steric hindrance. nih.gov

In some cases, a substituent in a specific position can interact so strongly with a subsite that it realigns the entire molecule within the active site. nih.gov This was observed with a 4,5-methylenedioxy-substituted benzylamine, where the substituent's interaction with the cofactor was strong enough to pull the main hydrophobic headgroup out of its optimal hydrophobic pocket, illustrating the profound impact of positional chemistry on binding modes. nih.gov Benzylamines are recognized as privileged structures because they can be readily accommodated by the S1 binding hot spot in many proteases. nih.gov

| Isomer Position | Potential Interaction Type | Rationale / Example | Reference |

|---|---|---|---|

| Ortho | Steric Hindrance or Favorable Proximal Binding | Close proximity to the core can restrict rotation or allow for key intramolecular hydrogen bonds that lock in an active conformation. | nih.gov |

| Meta | Access to Alternative Pockets | A meta-substituent projects in a different direction, potentially engaging with a different subsite compared to ortho/para isomers. A meta-aminobenzyl moiety was selected to interact with an acidic loop in complement factor D. | nih.gov |

| Para | Deep Pocket Penetration / Hydrophobic Interactions | Extends furthest from the core, allowing it to probe deeper into a binding pocket. Para-substituents on benzylamines can interact with additional regions of the MAO A binding site. | acs.org |

Comparative SAR Studies with Other Amine Derivatives

To fully appreciate the role of the benzylamine scaffold, it is useful to compare its SAR with that of other related amine derivatives, such as phenethylamines. Such comparative studies help to elucidate which structural features are essential for activity at a given target.

A prominent example comes from the study of agonists for serotonin 5-HT₂A/₂C receptors. nih.govnih.gov Historically, N-alkylation of phenethylamines with small groups like methyl or ethyl was known to significantly decrease activity. nih.gov It was therefore a surprising discovery that N-benzyl substitution, particularly with an N-(2-methoxy)benzyl group, dramatically improved both binding affinity and functional activity compared to the parent phenethylamine. nih.govnih.gov This finding established N-benzyl phenethylamines as a novel class of potent hallucinogenic agents. mdpi.com

Further SAR studies on this class of N-benzyl phenethylamines revealed nuanced relationships. For instance, while N-(2-methoxybenzyl) compounds were potent, the corresponding N-(2-hydroxybenzyl) derivatives generally showed even higher activity and selectivity for the 5-HT₂A receptor. nih.gov In contrast, N-(2-fluorobenzyl) substituted compounds were found to be inferior in terms of affinity and efficacy. nih.gov These results underscore that the benzylamine portion of the molecule is not merely a bulky substituent but an integral component whose own substitutions are critical for modulating pharmacological activity. The substituent on the N-benzyl group can even influence how substituents on the phenethylamine ring interact with the receptor. nih.gov

This demonstrates a key principle: the benzylamine moiety confers unique properties that are not interchangeable with simpler alkyl amines or even other aryl-amine structures. Its relative rigidity, steric profile, and the electronic nature of its phenyl ring provide a distinct scaffold for optimizing interactions with biological targets.

| Amine Scaffold | General Effect on 5-HT₂A Activity | Example / Key Finding | Reference |

|---|---|---|---|

| Phenethylamine (Primary Amine) | Baseline activity. | Serves as the parent structure for many agonists. | nih.govmdpi.com |

| N-Methyl/Ethyl-Phenethylamine | Significantly diminished activity. | Simple alkylation is detrimental to potency. | nih.gov |

| N-Benzyl-Phenethylamine | Dramatically increased binding affinity and functional activity. | The N-benzyl group is an exception to the trend of reduced activity with secondary amines, creating highly potent agonists. | nih.govnih.govmdpi.com |

| N-(Substituted-Benzyl)-Phenethylamine | Activity is highly dependent on the benzyl substituent. | N-(2-hydroxybenzyl) > N-(2-methoxybenzyl) > N-(2-fluorobenzyl) in terms of functional activity. | nih.gov |

Mechanistic Insights into Biological Interactions and Chemical Reactivity

Elucidation of Enzyme Inhibition Mechanisms

Scientific literature lacks specific studies focused on the direct interaction between (4-Fluorobenzyl)(2-methoxybenzyl)amine and the enzymes discussed in this article. Therefore, the following sections will outline the general mechanistic principles of inhibition for each enzyme class, which would theoretically apply to this compound if it were an active inhibitor.

While there is no specific data on the inhibition of Monoamine Oxidase (MAO) A or B by this compound, the general mechanisms of MAO catalysis are well-studied. MAO enzymes are crucial for the degradation of monoamine neurotransmitters and other amines. The core of their catalytic action involves the cleavage of a C-H bond on the carbon alpha to the amine nitrogen.

The precise mechanism of C-H bond cleavage by MAO is a subject of ongoing research, with several theories proposed. These mechanisms are not mutually exclusive and may depend on the specific MAO isoform and the substrate structure.

Proton Abstraction: This mechanism involves the removal of a proton (H+) from the alpha-carbon. For MAO-A, studies using para-substituted benzylamine (B48309) analogues have shown kinetic behavior consistent with a proton abstraction mechanism. This pathway is often described as a polar nucleophilic mechanism.

Single-Electron Transfer (SET): In this proposed pathway, an electron is first transferred from the amine's nitrogen atom to the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme. This creates a nitrogen-centered radical cation. Subsequently, a proton is abstracted from the adjacent carbon, leading to the cleavage of the C-H bond.

Hydride Abstraction: This mechanism involves the direct transfer of a hydride ion (H-) from the substrate's alpha-carbon to the FAD cofactor. Kinetic studies on human MAO-B suggest that it may favor a mechanism involving hydride abstraction.

The differentiation between these mechanisms is subtle, and researchers use various kinetic and spectroscopic methods to investigate them. Evidence suggests that MAO-A and MAO-B may utilize different primary mechanisms for C-H bond cleavage.

The deuterium (B1214612) kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, particularly for determining whether C-H bond cleavage is a rate-determining step in an enzymatic reaction. This is achieved by comparing the reaction rate of a substrate with that of its deuterated analogue, where one or more hydrogen atoms at the reaction center are replaced by deuterium.

If the cleavage of the C-H bond is the slowest step in the reaction, a "normal" or "primary" kinetic isotope effect is observed, where the reaction proceeds significantly slower with the deuterated substrate (kH/kD > 1). This is because the greater mass of deuterium results in a lower vibrational frequency for the C-D bond compared to the C-H bond, leading to a higher activation energy for bond cleavage. Studies on MAO-B have demonstrated that the abstraction of a hydrogen at the position alpha to the nitrogen is the rate-limiting step in the oxidation of several amine substrates. The magnitude of the KIE can provide further insights into the transition state of the reaction.

There is no available research detailing the specific interaction between this compound and Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cell signaling pathways involved in cell adhesion, migration, proliferation, and survival. Inhibition of FAK is a therapeutic strategy in oncology. FAK inhibitors typically work by competing with ATP (adenosine triphosphate) for binding to the catalytic kinase domain, thereby preventing the autophosphorylation and activation of FAK and its downstream signaling cascades.

No specific studies on the inhibition of cholinesterases by this compound have been reported. Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibitors of these enzymes are used to treat conditions such as Alzheimer's disease and myasthenia gravis. Inhibition can be reversible or irreversible. Reversible inhibitors typically bind to the active site of the enzyme, preventing substrate access. Irreversible inhibitors often form a stable covalent bond with a serine residue in the active site, leading to long-lasting inactivation of the enzyme.

There is no documented evidence of this compound acting as an inhibitor of the acetyltransferase Eis. Eis (Enhanced Intracellular Survival) is a bacterial enzyme, notably found in Mycobacterium tuberculosis, that functions as an aminoglycoside N-acetyltransferase. It confers resistance to certain aminoglycoside antibiotics, such as kanamycin (B1662678) and amikacin, by acetylating them, which prevents them from binding to their ribosomal target. Inhibitors of Eis would likely function by binding to the active site of the enzyme, either competing with the antibiotic substrate or the acetyl coenzyme A (Ac-CoA) cofactor, thereby restoring the efficacy of the aminoglycoside antibiotic.

USP1/UAF1 Deubiquitinase Inhibition

The Ubiquitin-Specific Protease 1 (USP1) in complex with USP1-Associated Factor 1 (UAF1) is a critical regulator of DNA damage response pathways, making it a significant target for anticancer therapies. nih.govresearchgate.net Inhibition of the USP1/UAF1 complex can disrupt DNA repair in cancer cells, leading to increased cell death, particularly in combination with DNA-damaging agents like cisplatin. researchgate.netnih.gov

Currently, there is no direct scientific literature identifying this compound as an inhibitor of the USP1/UAF1 deubiquitinase complex. However, understanding the mechanisms of known inhibitors can provide a framework for evaluating the potential of novel chemical entities. Several small-molecule inhibitors of USP1/UAF1 have been identified, with compounds like ML323 being a notable example. nih.govresearchgate.net

Structural and mechanistic studies of inhibitors such as ML323 have revealed an allosteric mode of action. nih.govbiorxiv.org Instead of competing with the ubiquitin substrate at the active site, these inhibitors bind to a cryptic, hydrophobic pocket within the USP1 protein. nih.govbiorxiv.org This binding event displaces elements of the protein's core structure, inducing conformational changes that rearrange the active site and ultimately inhibit its deubiquitinase activity. biorxiv.org This allosteric inhibition is a key feature, offering a potential for high specificity. researchgate.netnih.gov The activation of USP1 itself is an allosteric process, relying on its interaction with the UAF1 protein, which enhances its catalytic turnover (kcat). nih.govnih.gov

While the inhibitory activity of this compound against USP1/UAF1 has not been reported, the structural features of known inhibitors often include N-benzyl moieties within larger heterocyclic systems, as seen in the N-benzyl-2-phenylpyrimidin-4-amine series from which ML323 was developed. nih.gov Future research would be necessary to determine if the simpler dibenzylamine (B1670424) scaffold of this compound could interact with the allosteric site of USP1 or serve as a basis for the design of new inhibitors.

Chemical Reactivity Profiling of this compound

The chemical behavior of this compound is dictated by its secondary amine functionality and the electronic properties of its two distinct aromatic rings.

Oxidation Reactions of Amine Functionality

The secondary amine group in this compound is susceptible to oxidation, a common reaction for benzylamines. The primary products of such reactions are typically imines, resulting from the formation of a carbon-nitrogen double bond.

Various methods can achieve the oxidation of secondary benzylamines. Photocatalytic systems, for instance using C70 as a photosensitizer under visible light, can efficiently oxidize secondary benzylamines to their corresponding imines in high yields. acs.org The mechanism is believed to involve singlet oxygen, which interacts with the amine to generate a benzylic radical, leading to the imine product. acs.org Photoelectrochemical methods using specialized photoanodes have also been developed for the green and efficient oxidation of amines to imines. nih.gov

More traditional chemical oxidants can also be employed. Reagents like cetyltrimethylammonium permanganate (B83412) (CTAP) have been shown to oxidize substituted benzylamines to aldimines. nih.gov Kinetic studies suggest that this reaction proceeds via the transfer of a hydride ion from the amine to the oxidant in the rate-determining step. nih.gov Electrochemical synthesis provides another route, converting dibenzylamine into N-benzylidene benzylamine, demonstrating the feasibility of oxidizing one of the benzyl (B1604629) groups to form the imine. sioc-journal.cn

The reaction can be summarized as follows: this compound + [O] → N-(2-methoxybenzylidene)-1-(4-fluorophenyl)methanamine OR N-(4-fluorobenzylidene)-1-(2-methoxyphenyl)methanamine + H₂O

The resulting imine can, under certain conditions (e.g., in the presence of water), be hydrolyzed to form an aldehyde and a primary amine.

| Oxidation Method | Reagent/Catalyst | Typical Products | Key Mechanistic Feature |

|---|---|---|---|

| Photocatalytic Oxidation | C70 Photosensitizer, Visible Light, O₂ | Imines | Involves singlet oxygen (¹O₂) generation acs.org |

| Chemical Oxidation | Cetyltrimethylammonium Permanganate (CTAP) | Aldimines | Hydride-ion transfer from amine to oxidant nih.gov |

| Electrochemical Oxidation | Graphite Rod / Pt Plate Electrode | Imines | Direct electron transfer at the anode sioc-journal.cn |

| Photoelectrochemical (PEC) Catalysis | Mo-Doped BiVO₄ Photoanode | Imines | Combines photocatalysis and electrocatalysis nih.gov |

Nucleophilic Substitution Reactions at Aromatic Centers

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

The this compound molecule contains two substituted aromatic rings, each with different susceptibilities to SNAr:

4-Fluorobenzyl Ring : The fluorine atom can act as a leaving group. However, for SNAr to occur efficiently, the aromatic ring must be "activated" by electron-withdrawing substituents that can stabilize the negative charge of the intermediate (a Meisenheimer complex). The benzylamine moiety is not a strong electron-withdrawing group, so this ring is not highly activated towards SNAr. Therefore, harsh reaction conditions would likely be required for a nucleophile to displace the fluoride.

2-Methoxybenzyl Ring : The methoxy (B1213986) group (-OCH₃) is an electron-donating group. Electron-donating groups increase the electron density on the aromatic ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. Consequently, nucleophilic substitution on this ring is highly unfavorable.

Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For (4-Fluorobenzyl)(2-methoxybenzyl)amine, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would be required for a complete structural assignment.

¹H NMR for Proton Environment Elucidation

¹H NMR spectroscopy would be used to identify the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration values, which correspond to the number of protons in a given environment.

Based on the structure of this compound, the following proton signals would be anticipated. The table below presents predicted chemical shift ranges for the different types of protons in the molecule. Actual experimental values would be necessary for definitive assignment.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH Proton | 1.0 - 3.0 | Broad Singlet | 1H |

| Methoxy (B1213986) (-OCH₃) | 3.7 - 3.9 | Singlet | 3H |

| Methylene (N-CH₂-Ar) | 3.6 - 3.8 | Singlet | 2H |

| Methylene (N-CH₂-ArF) | 3.6 - 3.8 | Singlet | 2H |

| Aromatic (2-methoxybenzyl) | 6.8 - 7.4 | Multiplet | 4H |

| Aromatic (4-fluorobenzyl) | 6.9 - 7.3 | Multiplet | 4H |

Interactive Data Table: Predicted ¹H NMR Signals (Note: This table is based on theoretical predictions and does not represent published experimental data.)

¹³C NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.

The predicted number of carbon signals for this compound is 13, assuming no accidental overlap. The table below outlines the expected chemical shift regions for the different carbon atoms.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Methoxy (-OCH₃) | 55 - 56 |

| Methylene (N-CH₂) | 50 - 54 |

| Aromatic (C-H) | 110 - 132 |

| Aromatic (C-F) | 160 - 164 (doublet) |

| Aromatic (C-O) | 157 - 159 |

| Aromatic (Quaternary) | 128 - 140 |

Interactive Data Table: Predicted ¹³C NMR Signals (Note: This table is based on theoretical predictions and does not represent published experimental data.)

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships within the same spin system, helping to assign protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of the molecular formula.

The theoretical exact mass for C₁₅H₁₆FNO can be calculated as follows:

C₁₅: 15 x 12.000000 = 180.000000

H₁₆: 16 x 1.007825 = 16.125200

F₁: 1 x 18.998403 = 18.998403

N₁: 1 x 14.003074 = 14.003074

O₁: 1 x 15.994915 = 15.994915

Total Exact Mass: 245.121592 u

An experimental HRMS measurement confirming this value would validate the elemental composition of the synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method would be used to assess the purity of a sample of this compound and to obtain its electron ionization (EI) mass spectrum.

The EI mass spectrum would show the molecular ion peak (M⁺) at m/z 245, confirming the molecular weight. Additionally, characteristic fragmentation patterns would be observed, likely involving the cleavage of the benzylic C-N bonds. Expected major fragment ions would include:

The 4-fluorobenzyl cation (m/z 109)

The 2-methoxybenzyl cation (m/z 121)

The corresponding iminium ions formed after C-C bond cleavage.

The retention time from the gas chromatogram would serve as an identifying characteristic for the compound under specific analytical conditions. The integration of the peak area would provide a quantitative measure of its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound, LC-MS is instrumental in determining the purity of a sample. The liquid chromatography component separates the target compound from any impurities present in the mixture. Subsequently, the mass spectrometer provides mass-to-charge ratio (m/z) data for the eluted components, allowing for their identification and quantification.

The purity of substituted diphenylamines and related compounds can be effectively determined using LC-MS methodologies. nih.gov For instance, a reversed-phase high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer can be employed. The mobile phase composition, typically a mixture of organic solvents like acetonitrile or methanol and an aqueous buffer, is optimized to achieve efficient separation. The mass spectrometer, often a tandem mass spectrometer (MS/MS), provides high sensitivity and selectivity, enabling the detection and quantification of trace impurities. nih.gov The accuracy of such methods is often validated by determining the recovery of the analyte, with values typically ranging from 98% to 103% being considered excellent. nih.govmdpi.com

Table 1: Representative LC-MS Parameters for Purity Assessment of Substituted Benzylamines

| Parameter | Condition |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol/Ammonium Carbonate Buffer |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Analyzer | Tandem Mass Spectrometer (MS/MS) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

N-H Stretch: As a secondary amine, a single, weak absorption band is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.com

C-N Stretch: Aromatic amines typically show a strong C-N stretching vibration in the range of 1335-1250 cm⁻¹. orgchemboulder.com

Aromatic C-H Stretch: These absorptions appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. vscht.cz

Aliphatic C-H Stretch: The C-H bonds of the methylene (-CH₂-) groups will show stretching vibrations in the 2960-2850 cm⁻¹ range. pressbooks.pub

Aromatic C=C Stretch: In-ring carbon-carbon double bond stretches are expected in the 1615-1590 cm⁻¹ region. vscht.cz

C-O Stretch: The methoxy group will exhibit a C-O stretching band.

C-F Stretch: A carbon-fluorine bond will also have a characteristic absorption.

Out-of-Plane (OOP) C-H Bending: The substitution pattern of the aromatic rings can be inferred from the OOP C-H bending bands in the 900-675 cm⁻¹ region. vscht.cz For the para-substituted fluorobenzyl ring, a C-H wag is expected between 860 and 790 cm⁻¹, while the ortho-substituted methoxybenzyl ring will have a C-H wag between 770 and 735 cm⁻¹. spectroscopyonline.com

Table 2: Expected Characteristic IR Absorption Ranges for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3350 - 3310 |

| Aromatic Amine (C-N) | Stretch | 1335 - 1250 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 2960 - 2850 |

| Aromatic C=C | Stretch | 1615 - 1590 |

| Methoxy (C-O) | Stretch | - |

| Fluoro (C-F) | Stretch | - |

| Para-substituted Ring | C-H Out-of-Plane Bend | 860 - 790 |

| Ortho-substituted Ring | C-H Out-of-Plane Bend | 770 - 735 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic amines, such as this compound, exhibit characteristic UV-Vis absorption spectra. The interaction of the nitrogen lone pair with the π-electron system of the aromatic rings leads to a shift in the absorption maxima to longer wavelengths compared to unsubstituted benzene. libretexts.org

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the aromatic rings. nih.gov The presence of the fluoro and methoxy substituents will influence the exact position and intensity of these absorption maxima. Aromatic amines can exhibit absorption peaks in the range of 200-700 nm. researchgate.net For example, aniline has a λmax of 280 nm, shifted from benzene's 256 nm. libretexts.org

Table 3: General UV-Vis Absorption Characteristics for Aromatic Amines

| Transition Type | Typical Wavelength Range (nm) |

| π→π* | 200 - 400 |

Chromatographic Techniques for Separation and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used to monitor the progress of chemical reactions. libretexts.orgchemistryhall.commilesscientific.com In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. libretexts.org

A small aliquot of the reaction mixture is spotted on a TLC plate, alongside the starting materials. rochester.edu The plate is then developed in a suitable solvent system. The difference in polarity between the reactants and the product will result in different retention factors (Rf values), allowing for their separation and visualization, often under UV light. nih.gov The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction. libretexts.org A co-spot, where the reaction mixture and starting material are spotted together, is often used for better comparison. rochester.edu

Table 4: Typical Application of TLC in Reaction Monitoring

| Step | Description |

| Spotting | Starting materials and reaction mixture are spotted on a TLC plate. |

| Development | The plate is placed in a chamber with an appropriate solvent system. |

| Visualization | The separated spots are visualized, typically under UV light. |

| Analysis | The relative positions of the spots (Rf values) are used to assess reaction progress. |

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for the quantitative analysis of compound purity. nih.gov For this compound, a reversed-phase HPLC method is typically employed. sielc.com The sample is injected into the HPLC system and separated on a column, often a C18 column. The components are detected as they elute from the column, typically by a UV detector.

The retention time of the main peak corresponds to the target compound, while other peaks indicate impurities. The area of each peak is proportional to the concentration of the corresponding component. By comparing the peak area of the main compound to the total area of all peaks, the purity of the sample can be accurately quantified. HPLC methods for similar compounds, such as substituted benzylamines, have been developed and can be adapted for this specific molecule. researchgate.net

Table 5: Illustrative HPLC Parameters for Purity Quantification

| Parameter | Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water mixture |

| Detector | UV at a specific wavelength (e.g., 210 nm) |

| Flow Rate | Typically 1 mL/min |

| Quantification | Based on peak area integration |

Advanced Applications and Future Research Directions

Utilization as Chemical Probes in Biochemical Research

While direct studies employing (4-Fluorobenzyl)(2-methoxybenzyl)amine as a chemical probe are not prominent, its structural features suggest potential in this area. Chemical probes are small molecules used to study and manipulate biological systems. The 4-fluorobenzyl moiety is of particular interest due to the properties of the fluorine atom, which can engage in hydrogen bonding and other non-covalent interactions, potentially influencing binding affinity and selectivity to biological targets. Furthermore, the presence of the 2-methoxybenzyl group can also modulate the molecule's electronic and steric properties, which are critical for specific receptor interactions.

Future research could explore the synthesis of derivatives of this compound to develop probes for specific biological targets. For instance, the secondary amine could be functionalized with reporter groups, such as fluorophores or biotin, to enable the detection and visualization of its binding to proteins or other biomolecules. The inherent lipophilicity of the dibenzylamine (B1670424) core could also be advantageous for designing probes that can cross cell membranes and interact with intracellular targets.

Scaffold for Novel Compound Library Synthesis

In medicinal chemistry, a scaffold is a core molecular structure upon which a variety of substituents are attached to create a library of related compounds. These libraries are then screened for biological activity to identify new drug candidates. The dibenzylamine framework of this compound presents a versatile scaffold for the synthesis of novel compound libraries.

The secondary amine provides a convenient attachment point for a wide range of chemical moieties through reactions such as acylation, alkylation, and reductive amination. Furthermore, the two benzyl (B1604629) rings can be further functionalized, allowing for extensive structural diversification. The combination of the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group on the two separate rings offers a unique electronic profile that can be systematically varied to explore structure-activity relationships (SAR).

| Scaffold Feature | Potential for Diversification |

| Secondary Amine | Acylation, Alkylation, Sulfonylation, Reductive Amination |

| 4-Fluorobenzyl Ring | Further aromatic substitution (e.g., nitration, halogenation) |

| 2-Methoxybenzyl Ring | Further aromatic substitution, Demethylation to a phenol |

The development of synthetic routes to functionalize this scaffold would enable the creation of large and diverse chemical libraries for high-throughput screening against various therapeutic targets.

Exploration in Radiopharmaceutical Chemistry (e.g., PET Imaging building blocks)

One of the most promising potential applications of this compound is in the field of radiopharmaceutical chemistry, specifically as a building block for Positron Emission Tomography (PET) imaging agents. The presence of a fluorine atom on the benzyl ring makes it an ideal candidate for isotopic labeling with fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide with a convenient half-life of approximately 110 minutes. rsc.org

The 4-[¹⁸F]fluorobenzyl group is a well-established synthon in the development of PET radiotracers. nih.govnih.gov The radiosynthesis would likely involve the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. The resulting ¹⁸F(2-methoxybenzyl)amine could then be evaluated as a PET tracer itself, or more likely, serve as a radiolabeled building block for the synthesis of more complex molecules targeting specific biological processes.

For example, a derivative of 5-(4-((4-[¹⁸F]Fluorobenzyl)oxy)-3-methoxybenzyl)pyrimidine-2,4-diamine has been investigated as a potential radioligand for PET scanning of the Tyrosine Kinase B/C Receptor. researchgate.net While this specific tracer showed some limitations, it highlights the utility of the [¹⁸F]fluorobenzyl moiety in designing PET probes. researchgate.net The development of efficient methods for the ¹⁸F-radiolabeling of this compound and its derivatives could open up new avenues for non-invasive imaging in oncology, neurology, and cardiology.

Development of Derivatization Protocols for Targeted Conjugation (e.g., to biomolecules)

The secondary amine of this compound is a key functional group that can be exploited for targeted conjugation to biomolecules such as proteins, peptides, and nucleic acids. Derivatization protocols can be developed to introduce a variety of reactive functional groups onto the molecule, enabling its covalent attachment to biological macromolecules.

Common strategies for derivatizing secondary amines for bioconjugation include:

Acylation with bifunctional linkers: The amine can be acylated with a crosslinker containing a second reactive group, such as an N-hydroxysuccinimide (NHS) ester, maleimide, or alkyne. This second group can then be used to form a covalent bond with a specific functional group on the biomolecule (e.g., a primary amine on a lysine (B10760008) residue or a thiol on a cysteine residue).

Reductive amination: While less common for secondary amines, under certain conditions, they can participate in reductive amination reactions with aldehydes or ketones on biomolecules or linkers.

Formation of stable linkages: The choice of linker and reaction conditions is crucial for forming a stable covalent bond that does not cleave under physiological conditions.

The development of robust derivatization protocols for this compound would enable its use as a payload or targeting moiety in the construction of antibody-drug conjugates (ADCs), targeted imaging agents, and other bioconjugates for therapeutic and diagnostic applications.

Supramolecular Chemistry and Material Science Applications